3-iodo-1-isopropyl-5-methoxy-1H-indole
Overview
Description
3-iodo-1-isopropyl-5-methoxy-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an iodine atom at the 3-position, an isopropyl group at the 1-position, and a methoxy group at the 5-position of the indole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-iodo-1-isopropyl-5-methoxy-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions. For this specific compound, the starting materials would include 5-methoxyindole and an appropriate isopropylating agent, followed by iodination at the 3-position .
Industrial production methods for indole derivatives often involve multi-step processes that include the formation of the indole core, followed by functional group modifications. These processes are optimized for high yield and purity, often using catalytic systems and controlled reaction conditions .
Chemical Reactions Analysis
3-iodo-1-isopropyl-5-methoxy-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions. .
Oxidation and Reduction: The compound can undergo oxidation to form quinonoid structures or reduction to form dihydroindoles. .
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures. .
Scientific Research Applications
3-iodo-1-isopropyl-5-methoxy-1H-indole has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and material science
Biology: Indole derivatives, including this compound, have shown potential as antiviral, anticancer, and antimicrobial agents. .
Medicine: The compound’s structural features make it a candidate for developing new therapeutic agents for treating diseases such as cancer, infections, and neurological disorders
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals. .
Mechanism of Action
The mechanism of action of 3-iodo-1-isopropyl-5-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects . Additionally, the compound’s ability to undergo redox reactions can impact cellular oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
3-iodo-1-isopropyl-5-methoxy-1H-indole can be compared with other indole derivatives, such as:
3-iodo-5-methoxy-1H-indole: Lacks the isopropyl group at the 1-position, which may affect its biological activity and chemical reactivity.
1-isopropyl-5-methoxy-1H-indole: Lacks the iodine atom at the 3-position, which may influence its ability to undergo substitution reactions.
5-methoxy-1H-indole: Lacks both the iodine atom and the isopropyl group, making it less versatile in chemical modifications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-iodo-5-methoxy-1-propan-2-ylindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO/c1-8(2)14-7-11(13)10-6-9(15-3)4-5-12(10)14/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCXRSQLXZHXSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C1C=CC(=C2)OC)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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